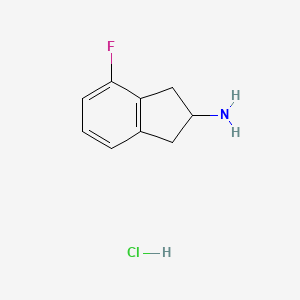
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate is an organic compound that features a unique oxazole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate typically involves the reaction of 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, reduced heterocyclic compounds, and substituted amino esters.
科学研究应用
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzyme assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid: This compound is structurally similar but lacks the methyl ester group.
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)butanoate: This compound has an additional carbon in the side chain, altering its chemical properties.
Uniqueness
Methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4-5(7(11)10-14-4)3-6(9)8(12)13-2/h6H,3,9H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCBSWFIKOIYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
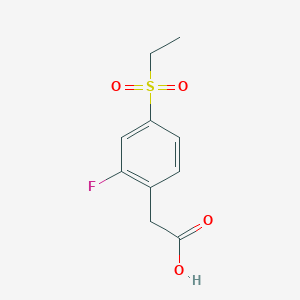
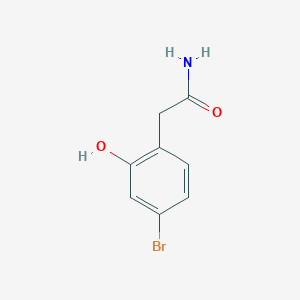
![1-(tert-Butoxycarbonyl)-1-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B8259515.png)
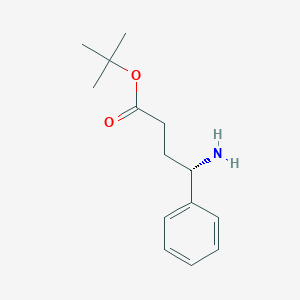
![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid](/img/structure/B8259539.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-YL-acetic acid](/img/structure/B8259545.png)
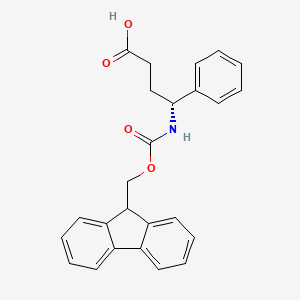
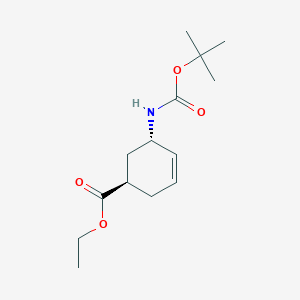
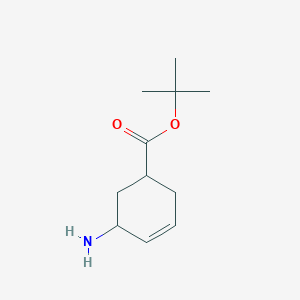
![(2R)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8259567.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3,3-trifluoropropanoic acid](/img/structure/B8259570.png)
![3-(5-Methyl-3-oxo-1,2-oxazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8259580.png)
